molecular formula C17H16N2O3S B11027177 N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11027177
M. Wt: 328.4 g/mol
InChI Key: QPJGTFWTQCQGRK-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves the condensation of 2-hydroxyaniline with a suitable benzothiazole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, cost, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-(2-Hydroxyphenyl)benzothiazole

Uniqueness

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular framework differentiates it from other benzothiazole derivatives, making it a valuable compound for research and application.

Conclusion

This compound is a compound with diverse potential applications in various scientific fields. Its synthesis, chemical reactions, and unique properties make it an interesting subject for further research and development. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C17H16N2O3S/c20-14-8-3-2-7-13(14)18-16(21)10-5-11-19-17(22)12-6-1-4-9-15(12)23-19/h1-4,6-9,20H,5,10-11H2,(H,18,21)

InChI Key

QPJGTFWTQCQGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC=CC=C3O

Origin of Product

United States

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